

4-Aminophenyl Phosphate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Aminophenyl phosphate

Cat. No.: B1207859

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to **4-Aminophenyl phosphate** (4-APP). This compound is a widely utilized substrate in sensitive immunoassays, particularly in the development of electrochemical biosensors.

Core Chemical and Physical Properties

4-Aminophenyl phosphate, often used as its monosodium salt hydrate, is a synthetic, solid compound.^[1] It is recognized for its crucial role as an enzyme substrate in various biochemical assays.^[1]

Quantitative Data Summary

For ease of comparison, the key quantitative properties of **4-Aminophenyl phosphate** monosodium salt are summarized in the table below.

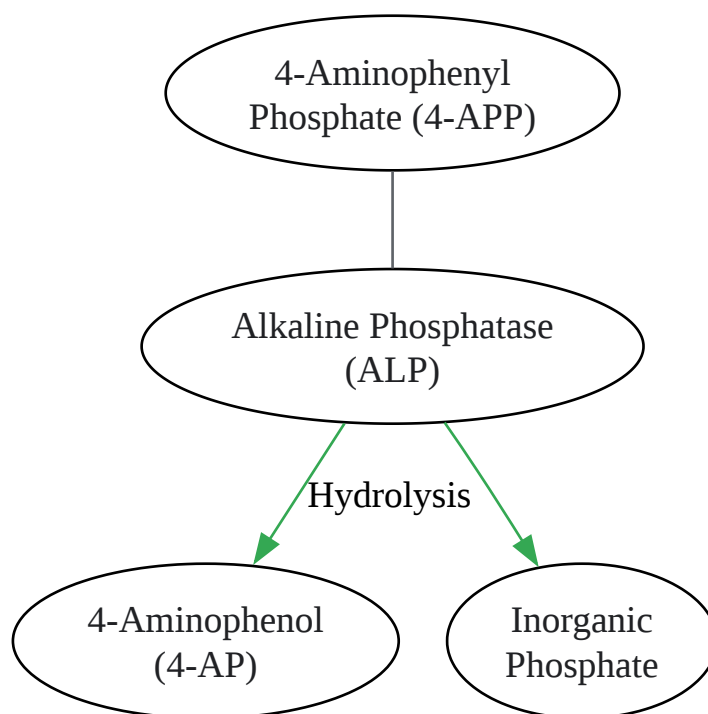
Property	Value	Source(s)
CAS Number	108084-47-5	[1]
Molecular Formula	C ₆ H ₇ NNaO ₄ P	[1]
Molecular Weight	211.09 g/mol (anhydrous basis)	[1]
Melting Point	176 °C	[1]
Solubility	Soluble in water up to 50 mM.	
Appearance	Solid, powder form.	
Purity	Typically >99%	
Storage Conditions	Long-term at -20°C, under desiccating conditions. Protect from light.[1]	

Reactivity and Stability

4-Aminophenyl phosphate is stable under recommended storage conditions and can be stored for up to 12 months. It is primarily known for its reactivity in the presence of the enzyme alkaline phosphatase (ALP).

Enzymatic Hydrolysis

The principal application of 4-APP lies in its role as a substrate for alkaline phosphatase. In the presence of ALP, 4-APP undergoes enzymatic hydrolysis to produce 4-aminophenol (4-AP) and an inorganic phosphate group.[1][2][3] This reaction forms the basis of signal generation in many sensitive detection assays.

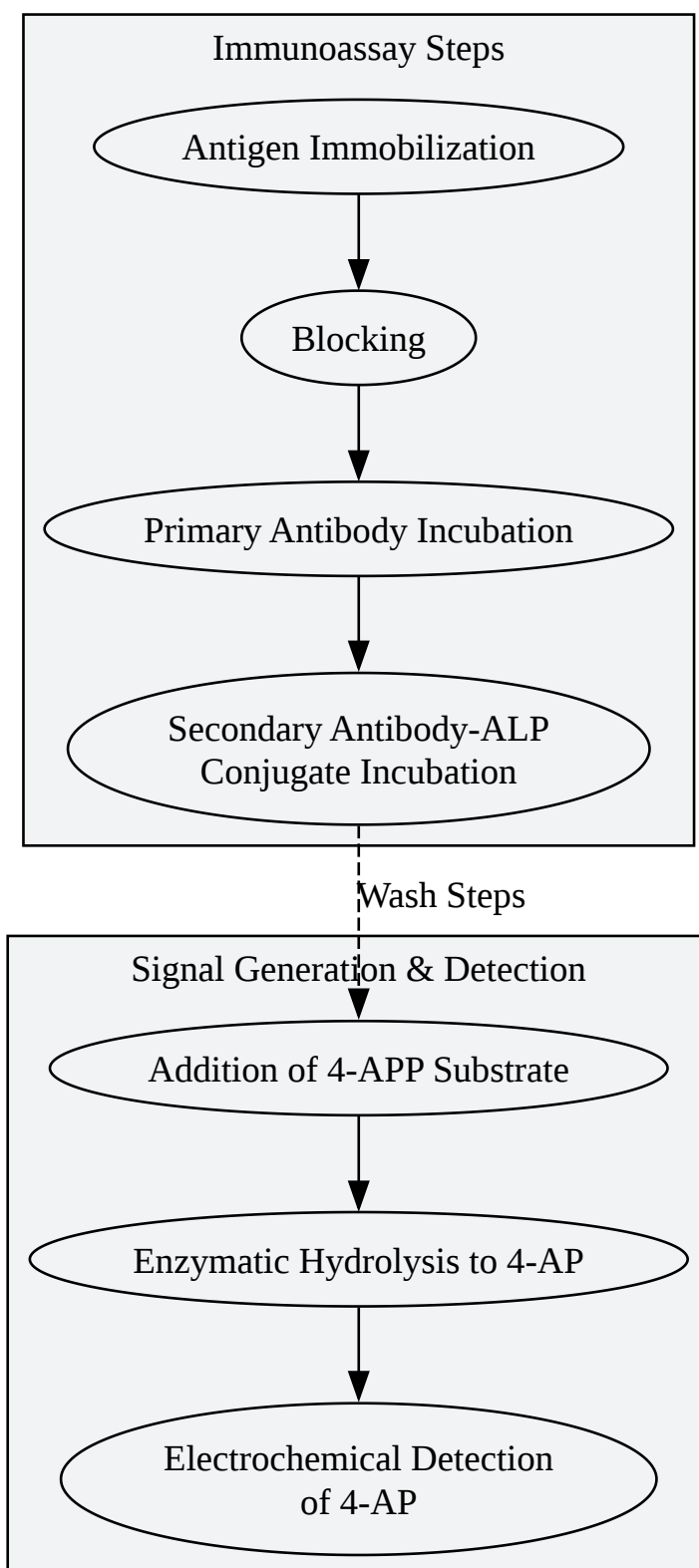


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The product of this reaction, 4-aminophenol, is an electroactive species that can be readily oxidized. This property makes 4-APP a superior substrate for electrochemical immunoassays compared to other phosphatase substrates like phenyl phosphate, as 4-aminophenol is more easily oxidizable and less likely to foul the electrode surface.[3]

Application in Electrochemical Immunoassays

Electrochemical Enzyme-Linked Immunosorbent Assays (ELISA) utilize the enzymatic reaction of 4-APP to quantify the concentration of a target analyte. In a typical sandwich ELISA format, an antibody conjugated with alkaline phosphatase is used. Upon addition of 4-APP, the bound enzyme catalyzes its hydrolysis to 4-aminophenol. The resulting 4-aminophenol can then be detected and quantified using electrochemical methods such as cyclic voltammetry.[4] The oxidation of 4-aminophenol at an electrode surface generates a measurable current that is proportional to the concentration of the analyte.[3][4]



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Experimental Protocols

The following section provides a detailed methodology for a typical electrochemical ELISA using **4-Aminophenyl phosphate** as the substrate.

Preparation of Reagents

- Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na_2CO_3 and 2.93 g of NaHCO_3 in deionized water to a final volume of 1 L. Adjust pH to 9.6.
- Wash Buffer (PBS-T): 10 mM phosphate buffer, 150 mM NaCl, 0.05% Tween 20, pH 7.4.
- Blocking Buffer: 1% (w/v) Bovine Serum Albumin (BSA) in PBS-T.
- Antibody Diluent: 1% (w/v) BSA in PBS-T.
- Substrate Solution (5 mg/mL **4-Aminophenyl Phosphate**): Dissolve 5 mg of **4-Aminophenyl phosphate** monosodium salt in 1 mL of a suitable buffer, such as 0.1 M Tris buffer, pH 9.0. This solution should be prepared fresh before use.

Electrochemical ELISA Protocol

This protocol outlines an indirect sandwich ELISA for the detection of a target antigen.

- Antigen Coating:
 - Dilute the capture antibody to a final concentration of 1-10 $\mu\text{g/mL}$ in coating buffer.
 - Add 100 μL of the diluted capture antibody to each well of a 96-well microtiter plate.
 - Incubate overnight at 4°C.
 - Wash the plate three times with 200 μL of wash buffer per well.
- Blocking:
 - Add 200 μL of blocking buffer to each well.
 - Incubate for 1-2 hours at room temperature.

- Wash the plate three times with wash buffer.
- Sample and Standard Incubation:
 - Prepare serial dilutions of the standard and samples in antibody diluent.
 - Add 100 μ L of the standards and samples to the appropriate wells.
 - Incubate for 2 hours at room temperature.
 - Wash the plate three times with wash buffer.
- Detection Antibody Incubation:
 - Dilute the biotinylated detection antibody in antibody diluent.
 - Add 100 μ L of the diluted detection antibody to each well.
 - Incubate for 1 hour at room temperature.
 - Wash the plate three times with wash buffer.
- Enzyme Conjugate Incubation:
 - Dilute the alkaline phosphatase-conjugated streptavidin in antibody diluent.
 - Add 100 μ L of the diluted conjugate to each well.
 - Incubate for 1 hour at room temperature.
 - Wash the plate five times with wash buffer.
- Signal Generation and Detection:
 - Add 100 μ L of the freshly prepared **4-Aminophenyl phosphate** substrate solution to each well.
 - Incubate at room temperature for 15-30 minutes.

- Transfer the solution to an electrochemical cell or use a screen-printed electrode.
- Perform electrochemical measurement (e.g., cyclic voltammetry or amperometry) to detect the oxidation of the generated 4-aminophenol. The oxidation potential for 4-aminophenol is typically observed around +0.1 V to +0.2 V versus a Ag/AgCl reference electrode.[3][4]

Safety and Handling

4-Aminophenyl phosphate monosodium salt hydrate is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is essential to handle this compound with appropriate personal protective equipment, including gloves, eye protection, and a lab coat, in a well-ventilated area. Avoid breathing dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water.

Conclusion

4-Aminophenyl phosphate is a valuable tool for researchers and scientists in the development of highly sensitive immunoassays. Its reliable enzymatic conversion to an electroactive product provides a robust and quantifiable signal in electrochemical detection platforms. Understanding its chemical properties and adhering to established experimental protocols will enable the successful application of this substrate in a wide range of research and diagnostic applications.

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